2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione 2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13122360
InChI: InChI=1S/C12H10N2O2S2/c15-10-8-3-1-2-4-9(8)11(16)14(10)7-18-12-13-5-6-17-12/h1-4H,5-7H2
SMILES: C1CSC(=N1)SCN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C12H10N2O2S2
Molecular Weight: 278.4 g/mol

2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC13122360

Molecular Formula: C12H10N2O2S2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C12H10N2O2S2
Molecular Weight 278.4 g/mol
IUPAC Name 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)isoindole-1,3-dione
Standard InChI InChI=1S/C12H10N2O2S2/c15-10-8-3-1-2-4-9(8)11(16)14(10)7-18-12-13-5-6-17-12/h1-4H,5-7H2
Standard InChI Key WRGCPGAKRKBRFF-UHFFFAOYSA-N
SMILES C1CSC(=N1)SCN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES C1CSC(=N1)SCN2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoindole-1,3-dione core, a bicyclic structure with two ketone groups at positions 1 and 3. Attached to the nitrogen atom of this core is a sulfanylmethyl group (CH2S-\text{CH}_2\text{S}-), which bridges to a 4,5-dihydro-1,3-thiazole ring. The thiazole moiety is a five-membered heterocycle containing sulfur and nitrogen atoms, partially saturated at the 4,5-positions.

Key Structural Data

PropertyValue
Molecular FormulaC12H10N2O2S2\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight278.4 g/mol
IUPAC Name2-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)isoindole-1,3-dione
SMILES NotationC1CSC(=N1)SCN2C(=O)C3=CC=CC=C3C2=O
InChIKeyWRGCPGAKRKBRFF-UHFFFAOYSA-N

The planar isoindole-1,3-dione system and the partially saturated thiazole ring contribute to the compound’s rigidity and potential for π-π interactions.

Predicted Physicochemical Characteristics

While experimental data on solubility and melting point are unavailable, computational predictions suggest moderate hydrophobicity. The calculated LogP value of 0.2-0.2 at 25°C indicates slight water solubility, aligning with the presence of polar ketone and thioether groups. The compound’s density is estimated at 1.465±0.06g/cm31.465 \pm 0.06 \, \text{g/cm}^3, and its boiling point is projected to be 702.9±55.0C702.9 \pm 55.0^\circ \text{C} under standard conditions.

Synthesis and Preparation

General Synthetic Strategy

The synthesis of 2-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione likely involves multi-step reactions, leveraging nucleophilic substitutions and cyclization processes. A plausible route includes:

  • Formation of the Isoindole-1,3-dione Core:
    Phthalic anhydride derivatives react with primary amines to form N-substituted isoindole-1,3-diones. For example, phthalic anhydride and methylamine yield N-methylisoindole-1,3-dione, which can undergo further functionalization .

  • Introduction of the Sulfanylmethyl Group:
    The nitrogen atom of the isoindole-1,3-dione is alkylated using a bromomethylthio intermediate. For instance, reaction with 2-mercapto-4,5-dihydrothiazole in the presence of a base like potassium carbonate facilitates the formation of the sulfanylmethyl bridge .

  • Thiazole Ring Formation:
    Cyclocondensation of thiourea derivatives with α-haloketones or α-haloacids generates the 4,5-dihydrothiazole ring. This step may involve reagents such as chloroacetone or bromoacetic acid under reflux conditions .

Optimization Challenges

Key challenges include controlling regioselectivity during thiazole formation and minimizing side reactions such as over-alkylation. Purification via column chromatography or recrystallization is critical to isolate the target compound.

Hypothetical Biological Activities

Anti-inflammatory and Antiviral Applications

Thiazoles modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing inflammation. Additionally, thiazole-containing HIV-1 reverse transcriptase inhibitors, such as those reported in PubChem, highlight this scaffold’s antiviral potential . The sulfanylmethyl linker may improve bioavailability by enhancing solubility.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound could serve as a precursor for anticoagulants or kinase inhibitors. For example, rivaroxaban intermediates share structural similarities, suggesting utility in antithrombotic drug synthesis .

Agrochemical Development

Thiazole derivatives are pivotal in fungicides and insecticides. The sulfanylmethyl group might enhance soil persistence or uptake in plant tissues, making it a candidate for crop protection agents .

Materials Science

The rigid aromatic system and sulfur atoms could be exploited in conductive polymers or photovoltaic materials. Thiazole rings are known to improve electron transport in organic semiconductors.

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